2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane
Description
2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is a fluorinated organic compound featuring a 1,3-dioxolane ring attached to a phenyl group substituted with a trifluoromethoxy (–OCF₃) moiety at the para position. This structure imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research . The trifluoromethoxy group, a strong electron-withdrawing substituent, influences electronic distribution on the aromatic ring, affecting reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVLFVNKYYZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane typically involves the reaction of 4-(trifluoromethoxy)phenylmagnesium bromide with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane serves as a building block in organic synthesis. Its utility is particularly noted in the development of new pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the compound's reactivity and selectivity in various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction reactions yield alcohols or alkanes.
- Substitution : The trifluoromethoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Research
In biological contexts, this compound is utilized to explore the effects of trifluoromethoxy groups on biological activity and molecular interactions. Research has shown that compounds containing trifluoromethyl groups can significantly influence pharmacological properties such as:
- Bioavailability : Enhanced lipophilicity leads to improved absorption in biological systems.
- Metabolic Stability : The inert carbon-fluorine bond contributes to resistance against metabolic degradation .
Industrial Applications
In industrial settings, 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is employed in the synthesis of specialty chemicals and materials with unique properties. Its application extends to:
- Polymer Chemistry : It can be used as a comonomer in radical polymerization processes, producing well-defined copolymers with tunable degradability .
- Agrochemicals : The compound's unique properties make it suitable for developing new agrochemical formulations that require specific efficacy profiles.
Case Study 1: Drug Development
Research has highlighted the role of trifluoromethyl-containing compounds in drug design. For instance, FDA-approved drugs containing trifluoromethyl groups have demonstrated enhanced therapeutic efficacy due to improved pharmacokinetics .
Case Study 2: Agrochemical Formulation
A study on agrochemicals revealed that incorporating trifluoromethoxy groups into herbicides increased their effectiveness against resistant plant species. This was attributed to the enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy moiety .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- Trifluoromethoxy vs. Trifluoromethyl : The –OCF₃ group in the target compound provides stronger electron-withdrawing effects compared to –CF₃, altering resonance and charge distribution .
Physicochemical Properties
Table 3: Physicochemical Comparison
- The trifluoromethoxy group increases LogP by ~1 unit compared to chlorinated analogs, enhancing membrane permeability but reducing aqueous solubility .
- Brominated derivatives (e.g., ) exhibit higher melting points due to increased molecular symmetry and crystal packing efficiency.
Biological Activity
2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which could influence their pharmacokinetics and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane may be attributed to its structural similarity to other compounds that interact with various biomolecules. Notably:
- Target Interactions : Similar compounds have been shown to interact with tryptophan synthase and other enzymes, potentially affecting amino acid metabolism.
- Disruption of Cellular Processes : Compounds with comparable structures can disrupt ATP synthesis by altering proton gradients across cell membranes, leading to significant cellular effects such as depolymerization of microtubules.
- Oxidative Phosphorylation : The trifluoromethoxy group may influence mitochondrial functions, impacting oxidative phosphorylation pathways.
The biochemical properties of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane are not extensively characterized; however, insights can be drawn from studies on similar compounds:
- Cellular Effects : Compounds with similar structures have been reported to influence cell signaling pathways, gene expression, and metabolism. The specific cellular effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane remain to be fully elucidated.
- Molecular Mechanism : Potential mechanisms include binding interactions with enzymes or proteins, leading to inhibition or activation of various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitubercular Activity : Derivatives containing the trifluoromethoxy group have demonstrated significant antitubercular activity against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting improved efficacy compared to their parent molecules. For instance, certain derivatives showed aerobic whole-cell activity at concentrations as low as 40 nM .
- Inhibitory Effects on Enzymes : Research has shown that compounds with similar substituents can inhibit enzymes such as cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15). These compounds exhibited moderate cytotoxicity against cancer cell lines like MCF-7 .
- Structure-Activity Relationship (SAR) : Studies on SAR indicate that modifications in the phenyl moiety can significantly affect inhibitory potency against various targets. For example, introducing different substituents can either enhance or diminish biological activity depending on their electronic properties .
Data Table: Summary of Biological Activities
| Compound | Activity Type | IC50 Value | Remarks |
|---|---|---|---|
| PA-824 | Antitubercular | 40 nM (aerobic) | Enhanced solubility and stability |
| 3b | COX-2 Inhibition | IC50 = 10.4 μM | Moderate inhibitory effect |
| 3e | LOX Inhibition | IC50 = 5.4 μM | Dual inhibitory effect |
| YCZ series | BR Biosynthesis Inhibition | IC50 = 0.21 μM | Significant inhibitory activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Buchwald coupling of intermediates like 2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane with amines (e.g., N-methylpiperazine), followed by acetal deprotection under acidic conditions . Optimization includes using palladium catalysts (e.g., Pd(0)) and inert atmospheres to enhance yield. Reaction temperature (e.g., 75°C in acetonitrile with K₂CO₃) and stoichiometric ratios (e.g., 2 eq of phenol derivatives) are critical for minimizing side products .
Q. How can researchers confirm the structural integrity of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the dioxolane ring and trifluoromethoxy substituent. X-ray crystallography, as demonstrated in analogous dioxolane derivatives, provides unambiguous confirmation of stereochemistry and bond angles . Gas chromatography (GC) with >97% purity thresholds ensures minimal impurities .
Q. What safety protocols are recommended for handling 1,3-dioxolane derivatives in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves and ventilated hoods, to avoid inhalation of vapors or dust. Avoid contact with skin, as some dioxolanes may form reactive intermediates. Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . Spill containment measures include using chemical absorbents and avoiding drainage systems .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the reactivity of 1,3-dioxolane derivatives in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances electrophilic aromatic substitution reactivity, facilitating coupling at the para position. However, steric hindrance may reduce yields in Buchwald or Heck reactions unless optimized with bulky ligands (e.g., XPhos) . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane derivatives?
- Methodological Answer : Discrepancies may arise from dynamic rotational isomerism in the dioxolane ring. Variable-temperature NMR (VT-NMR) can identify conformational equilibria. Compare experimental data with computational predictions (e.g., Gaussian-optimized structures) to validate assignments .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane in medicinal chemistry?
- Methodological Answer : Replace the trifluoromethoxy group with bioisosteres (e.g., methoxy, chloro) to assess pharmacokinetic effects. Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using in vitro assays. Correlate electronic properties (Hammett σ constants) with inhibitory activity .
Q. What mechanistic insights explain the stability of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane under acidic or basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
